MIC80 Comparison: 1-(2,4-Difluorophenyl)-Triazole Derivatives vs. Fluconazole Against Candida albicans
Derivatives of 1-(2,4-difluoro-phenyl)-1H-[1,2,4]triazole, specifically 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols (compounds 1a, 1b, and 2b), exhibited an MIC80 value of 0.0039 µg/mL against Candida albicans in vitro. This represents a 128-fold increase in potency compared to fluconazole [1]. The same study reported that compounds 1a, 1b, and 1g demonstrated MIC values 64-fold lower than fluconazole against Microsporum gypseum [1].
| Evidence Dimension | In vitro antifungal potency (MIC80) |
|---|---|
| Target Compound Data | MIC80 = 0.0039 µg/mL (for derivatives 1a, 1b, 2b) |
| Comparator Or Baseline | Fluconazole (MIC80 not explicitly stated; 128-fold difference calculated) |
| Quantified Difference | 128-fold lower MIC80 (higher potency) |
| Conditions | Candida albicans, in vitro broth microdilution assay, MIC80 endpoint |
Why This Matters
This 128-fold potency improvement provides a strong quantitative justification for selecting this scaffold over fluconazole for lead optimization programs targeting fluconazole-resistant Candida infections.
- [1] Chai X, Zhang J, Hu H, et al. Design, synthesis, and biological evaluation of novel triazole derivatives as inhibitors of cytochrome P450 14alpha-demethylase. Eur J Med Chem. 2009;44(5):1913-20. PMID: 19097674. View Source
